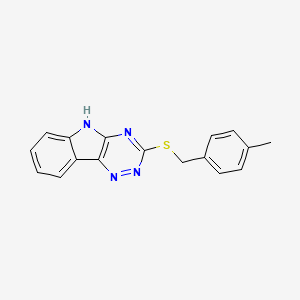

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a tetraaza-fluorene derivative that has been synthesized using various methods.

Scientific Research Applications

Photophysical and Photochemical Properties

Fluorene derivatives have been extensively studied for their photophysical and photochemical properties. For example, a new fluorene derivative showed high sensitivity and selectivity to Zn(2+) ions, demonstrating potential in metal ion sensing and two-photon fluorescence microscopy imaging (Belfield et al., 2010). Similarly, other derivatives were investigated for their two-photon and excited-state absorption, indicating their suitability for applications requiring high photostability and large two-photon absorption cross sections (Belfield et al., 2014).

Organic Electronics and Photovoltaics

In the realm of organic electronics and photovoltaics, certain fluorene-based compounds have been synthesized and evaluated for their use in bulk heterojunction polymer solar cells, achieving notable power conversion efficiencies due to their favorable band gaps and energy levels (Du et al., 2011). Additionally, fluorene derivatives with specific electron-accepting functionalities have been explored for solution-processable bulk-heterojunction devices, showing promising results in terms of solubility, thermal stability, and photovoltaic performance (Gupta et al., 2015).

Materials Science and Polymer Chemistry

The versatility of fluorene derivatives extends into materials science, where they contribute to the development of novel polymers with improved thermal properties and processing windows. For instance, a tetraphenol fluorene derivative was used to prepare a tetrafunctional oxazine monomer, leading to polymers with enhanced glass transition temperatures and thermal stability (Tong et al., 2015). Furthermore, fluorene-based conjugated polymers have been synthesized for electro-optical applications, showcasing significant molecular weights and desirable optical and redox properties (Palai et al., 2014).

Synthesis and Chemical Reactivity

The chemical reactivity of fluorene derivatives also permits the synthesis of complex structures through processes such as tandem copper-catalyzed cycloaddition and rhodium-catalyzed denitrogenative cyclization, opening avenues for the creation of novel compounds with potential applications in diverse scientific fields (Seo et al., 2015).

properties

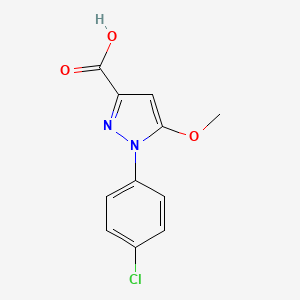

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-11-6-8-12(9-7-11)10-22-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFHIKAWXVSYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)